6-Aminoundecane
Overview
Description
It is a colorless to almost colorless liquid with a boiling point of 158°C at 28 mmHg . This compound is part of the amine family, characterized by the presence of an amino group attached to an alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Aminoundecane can be synthesized through various methods. One common approach involves the reduction of nitriles or amides. For instance, the reduction of 6-cyanoundecane using hydrogen in the presence of a catalyst such as palladium on carbon can yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of nitriles. This process involves the use of high-pressure hydrogen gas and a metal catalyst to convert nitriles into primary amines. The reaction conditions typically include temperatures ranging from 100°C to 200°C and pressures between 50 to 100 atmospheres .
Chemical Reactions Analysis
Types of Reactions: 6-Aminoundecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel.
Major Products Formed:
Oxidation: Nitriles or amides.
Reduction: Secondary or tertiary amines.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
6-Aminoundecane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial properties.
Medicine: Research has shown that this compound exhibits anticancer activity, making it a candidate for drug development.
Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-Aminoundecane involves its interaction with biological molecules. As an amine, it can form hydrogen bonds and ionic interactions with proteins and nucleic acids. This can lead to the inhibition of protein synthesis or disruption of cellular membranes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-Undecanamine: Similar in structure but with the amino group attached to the first carbon atom.
6-Undecanol: An alcohol with the hydroxyl group attached to the sixth carbon atom.
6-Undecanone: A ketone with the carbonyl group attached to the sixth carbon atom.
Uniqueness: 6-Aminoundecane is unique due to its specific positioning of the amino group on the sixth carbon atom, which influences its reactivity and interaction with other molecules. This positioning makes it particularly useful in the synthesis of specific organic compounds and in applications requiring precise molecular interactions .
Properties
IUPAC Name |
undecan-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-3-5-7-9-11(12)10-8-6-4-2/h11H,3-10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBRYGJZWXLRFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187449 | |
Record name | 6-Aminoundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33788-00-0 | |
Record name | 6-Aminoundecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033788000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Aminoundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Undecanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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